molecular formula C17H16N2O2S B3032248 2-(3,4-dimethoxyphenyl)-5-phenyl-1H-imidazole-4-thiol CAS No. 1325304-18-4

2-(3,4-dimethoxyphenyl)-5-phenyl-1H-imidazole-4-thiol

Cat. No.: B3032248
CAS No.: 1325304-18-4
M. Wt: 312.4
InChI Key: JIXHGAICTGDTBZ-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-5-phenyl-1H-imidazole-4-thiol is a useful research compound. Its molecular formula is C17H16N2O2S and its molecular weight is 312.4. The purity is usually 95%.
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Scientific Research Applications

Catalysis in Chemical Synthesis

The compound has been utilized in the microwave-promoted synthesis of various imidazoles, showcasing its potential in catalysis and chemical synthesis. This application is critical in developing efficient and eco-friendly synthetic methods for important chemical compounds. For instance, 2-(3,4-dimethoxyphenyl)-4,5-diphenyl-1H-imidazole is synthesized using a recyclable heterogeneous nanocatalyst, demonstrating the utility of this compound in enhancing the efficiency of chemical reactions (Naeimi & Aghaseyedkarimi, 2016).

Crystallography and Molecular Structure

This compound has been studied extensively in crystallography, providing insights into molecular interactions and structure. The analysis of its crystal structure, including the dihedral angles and hydrogen bonding, informs our understanding of molecular architecture and stability. Such studies are vital in the field of material science and drug design. Research has shown the dihedral angles and intermolecular interactions in various derivatives of this compound, contributing to the knowledge of molecular geometry and stability (Mohamed et al., 2012).

Coordination Polymers

The compound has been employed in the construction of transition-metal coordination polymers. These polymers have diverse applications in materials science, particularly in the development of novel materials with specific electronic, magnetic, and optical properties. The compound's ability to act as a ligand in forming coordination complexes is significant for creating functional materials with tailored properties (Xiong et al., 2013).

Anti-Inflammatory and Antimicrobial Activities

Some derivatives of this compound have shown promising anti-inflammatory and antimicrobial activities. This application is crucial in medicinal chemistry and pharmaceutical research, where new compounds are continually sought to combat diseases and infections. Studies have indicated the potential of certain derivatives in exhibiting biological activities, which could lead to the development of new therapeutic agents (Labanauskas et al., 2001).

Fluorescence Sensing

The compound has been investigated for its potential as a fluorescence sensor, particularly in detecting metal ions like Fe(III). This application is significant in analytical chemistry, where sensitive and selective detection methods for various analytes are essential. The compound's photophysical properties enable it to act as a sensor, highlighting its versatility in different scientific applications (Perumal et al., 2021).

Biochemical Analysis

Biochemical Properties

2-(3,4-dimethoxyphenyl)-4-phenyl-1H-imidazole-5-thiol plays a significant role in biochemical reactions, particularly due to its thiol group, which can form covalent bonds with cysteine residues in proteins. This interaction can lead to the modulation of enzyme activity and protein function. The compound has been shown to interact with enzymes such as peroxidases and oxidoreductases, which are involved in oxidative stress responses and redox signaling pathways . Additionally, the aromatic rings in the compound may facilitate π-π interactions with other aromatic residues in proteins, further influencing its biochemical properties.

Cellular Effects

The effects of 2-(3,4-dimethoxyphenyl)-4-phenyl-1H-imidazole-5-thiol on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS) and redox balance . By modulating the activity of redox-sensitive proteins, it can affect gene expression and cellular metabolism. For instance, the compound’s interaction with mitochondrial enzymes can lead to changes in ATP production and overall cellular energy metabolism . Furthermore, its impact on cell signaling pathways can result in altered cell proliferation, apoptosis, and differentiation.

Molecular Mechanism

At the molecular level, 2-(3,4-dimethoxyphenyl)-4-phenyl-1H-imidazole-5-thiol exerts its effects through several mechanisms. The thiol group can form disulfide bonds with cysteine residues in target proteins, leading to changes in protein conformation and function . This compound can also act as an inhibitor or activator of specific enzymes, depending on the context of the interaction. For example, it may inhibit peroxidases by binding to their active sites, thereby reducing their catalytic activity . Additionally, the compound’s aromatic rings can participate in non-covalent interactions with other biomolecules, further influencing its molecular mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(3,4-dimethoxyphenyl)-4-phenyl-1H-imidazole-5-thiol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental stresses . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular redox balance and gene expression, indicating its potential for prolonged biological activity .

Dosage Effects in Animal Models

The effects of 2-(3,4-dimethoxyphenyl)-4-phenyl-1H-imidazole-5-thiol vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects on cellular redox balance and enzyme activity . At higher doses, it can induce toxic effects, including oxidative stress and mitochondrial dysfunction . Threshold effects have been observed, where a specific dosage range results in optimal biological activity without adverse effects. Toxicity studies have highlighted the importance of careful dosage optimization to avoid potential harmful outcomes.

Metabolic Pathways

2-(3,4-dimethoxyphenyl)-4-phenyl-1H-imidazole-5-thiol is involved in several metabolic pathways, particularly those related to redox metabolism and oxidative stress responses . The compound interacts with enzymes such as peroxidases and oxidoreductases, which play crucial roles in maintaining cellular redox balance . Additionally, it may influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes. The compound’s impact on metabolic pathways underscores its potential as a modulator of cellular metabolism.

Transport and Distribution

The transport and distribution of 2-(3,4-dimethoxyphenyl)-4-phenyl-1H-imidazole-5-thiol within cells and tissues are influenced by its interactions with specific transporters and binding proteins . The compound can be transported across cell membranes via active transport mechanisms, and it may accumulate in specific cellular compartments depending on its binding affinity to transport proteins . Its distribution within tissues can also be affected by factors such as tissue perfusion and cellular uptake efficiency.

Subcellular Localization

The subcellular localization of 2-(3,4-dimethoxyphenyl)-4-phenyl-1H-imidazole-5-thiol is critical for its activity and function. The compound may be directed to specific cellular compartments, such as mitochondria or the endoplasmic reticulum, through targeting signals or post-translational modifications . Its localization can influence its interactions with target proteins and its overall biological activity. For example, mitochondrial localization may enhance its effects on cellular energy metabolism and redox balance .

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-phenyl-1H-imidazole-4-thiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c1-20-13-9-8-12(10-14(13)21-2)16-18-15(17(22)19-16)11-6-4-3-5-7-11/h3-10,22H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIXHGAICTGDTBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC(=C(N2)C3=CC=CC=C3)S)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301206640
Record name 1H-Imidazole-5-thiol, 2-(3,4-dimethoxyphenyl)-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301206640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1325304-18-4
Record name 1H-Imidazole-5-thiol, 2-(3,4-dimethoxyphenyl)-4-phenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1325304-18-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazole-5-thiol, 2-(3,4-dimethoxyphenyl)-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301206640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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